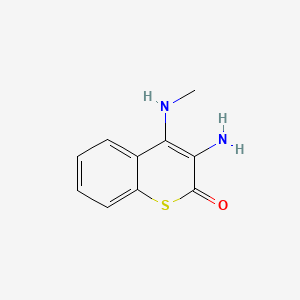

1-Thiocoumarin, 3-amino-4-(methylamino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Thiocoumarin, 3-amino-4-(methylamino)- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Thiocoumarin, 3-amino-4-(methylamino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of thiocoumarin derivatives often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing advanced catalytic processes and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

2.1. Mannich Reaction

The Mannich reaction is a versatile method for introducing amino groups into thiocoumarins. This reaction involves the condensation of an amine, formaldehyde, and a nucleophile (in this case, a thiocoumarin derivative) to form a β-aminoalkyl derivative. While specific conditions for 1-Thiocoumarin, 3-amino-4-(methylamino)-, are not detailed, similar thiocoumarins have been modified using this approach .

2.2. Michael Addition

Michael addition is another key reaction used to modify thiocoumarins. This involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Thiocoumarins can react with various nucleophiles, such as amines or thiols, under catalytic conditions to form substituted derivatives .

Potential Chemical Reactions for 1-Thiocoumarin, 3-amino-4-(methylamino)-

Given the structure of 1-Thiocoumarin, 3-amino-4-(methylamino)-, several chemical reactions could be applicable:

3.1. Acylation Reactions

Acylation reactions could modify the amino groups in the compound. For example, reacting with acyl chlorides or anhydrides could introduce acyl groups, potentially altering the compound's biological activity.

3.2. Alkylation Reactions

Alkylation of the amino groups could be achieved using alkyl halides or other alkylating agents. This could further modify the compound's properties.

3.3. Condensation Reactions

Condensation reactions with aldehydes or ketones could form imines or Schiff bases, which might have interesting optical or biological properties.

Data Tables

| Reaction Type | Starting Material | Conditions | Yield | Product |

|---|---|---|---|---|

| Mannich Reaction | 4-Hydroxythiocoumarin | Amine, Formaldehyde, Acid Catalyst | High | β-Aminoalkyl Derivatives |

| Michael Addition | 4-Hydroxythiocoumarin | Nucleophile, Catalyst | Up to 97% | Substituted Thiocoumarins |

| Acylation | Amino Thiocoumarins | Acyl Chloride/Anhydride | Variable | Acylated Derivatives |

| Alkylation | Amino Thiocoumarins | Alkyl Halide | Variable | Alkylated Derivatives |

These reactions highlight the versatility of thiocoumarin chemistry and suggest potential pathways for modifying 1-Thiocoumarin, 3-amino-4-(methylamino)-.

Scientific Research Applications

Neuropharmacological Applications

One of the most promising applications of 1-thiocoumarin derivatives is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Research has shown that certain thiocoumarin derivatives can inhibit key enzymes involved in the pathology of Alzheimer’s, including acetylcholinesterase and butyrylcholinesterase. For instance, a study identified specific thiocoumarin derivatives that demonstrated potent inhibitory activity against these enzymes, with IC50 values as low as 5.63 µM for acetylcholinesterase and 3.40 µM for butyrylcholinesterase . Additionally, these compounds have shown the ability to inhibit β-amyloid aggregation and possess antioxidant properties that could mitigate oxidative stress associated with Alzheimer’s disease .

Antitumor Activity

Thiocoumarin derivatives have also been explored for their antitumor properties. Recent studies have synthesized novel coumarin-based compounds that exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT116). For example, certain bis(1,2,3-triazolyl-coumarin) hybrids displayed pronounced cytotoxic effects with IC50 values ranging from 0.3 to 32 μM against cancer cells . The structural modifications in thiocoumarins enhance their interaction with tumor cells, leading to increased therapeutic efficacy.

Environmental Monitoring

Another application of thiocoumarins is in environmental science, particularly as sensors for detecting heavy metals and bacterial contamination. A specific derivative has been developed as a ratiometric fluorescent probe capable of detecting hypochlorite and singlet oxygen in live cells . This capability highlights the potential of thiocoumarins in real-time monitoring of environmental pollutants and biological contaminants.

Summary of Findings

The following table summarizes key findings related to the applications of 1-thiocoumarin, 3-amino-4-(methylamino)-:

Case Studies

Several case studies highlight the effectiveness of thiocoumarins in various applications:

- Alzheimer’s Disease : A study demonstrated that a novel 4-methylthiocoumarin derivative significantly inhibited enzyme activity associated with Alzheimer’s pathology while showing antioxidant potential through various assays .

- Cancer Treatment : Research on coumarin-triazole hybrids revealed that certain compounds exhibit selective cytotoxicity towards breast cancer cells, suggesting a new avenue for targeted cancer therapies .

- Environmental Sensors : The development of a thiocoumarin-based fluorescent probe showcased its utility in live-cell imaging and detection of environmental contaminants, indicating its versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of 1-Thiocoumarin, 3-amino-4-(methylamino)- involves its interaction with various molecular targets and pathways. For instance, its anticoagulant properties are attributed to its ability to inhibit specific enzymes involved in the blood clotting process. Additionally, its antimicrobial activity is linked to its interaction with bacterial cell membranes and enzymes .

Comparison with Similar Compounds

Similar Compounds

2-Thioxocoumarins: These compounds have a sulfur atom replacing one of the oxygen atoms in the coumarin structure.

Dithiocoumarins: These compounds have two sulfur atoms replacing both oxygen atoms in the coumarin structure.

Uniqueness

1-Thiocoumarin, 3-amino-4-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methylamino groups enhances its reactivity and potential for diverse applications compared to other thiocoumarin derivatives .

Biological Activity

1-Thiocoumarin, 3-amino-4-(methylamino)- is a member of the thiocoumarin family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Thiocoumarins

Thiocoumarins are derivatives of coumarins where a sulfur atom replaces the oxygen in the lactone ring. This modification can significantly enhance their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of various functional groups, such as amino and methylamino groups, can further diversify their pharmacological profiles.

1-Thiocoumarin, 3-amino-4-(methylamino)- exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Thiocoumarins have been shown to inhibit various enzymes implicated in disease processes. For instance, studies indicate that they can act as acetylcholinesterase inhibitors (AChEIs), which are crucial in treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is vital in mitigating oxidative stress-related damage in cells .

- Apoptotic Induction : Research has indicated that thiocoumarins can induce apoptosis in cancer cells, leading to cell cycle arrest and reduced viability .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-Thiocoumarin, 3-amino-4-(methylamino)- and its derivatives:

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the neuroprotective potential of thiocoumarin derivatives against oxidative stress and found that certain compounds could significantly inhibit AChE and butyrylcholinesterase activities. This suggests their potential application in Alzheimer's disease treatment .

- Anticancer Activity : Research on various thiocoumarin derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The compounds caused cell cycle arrest predominantly in the G0/G1 phase, indicating a halt in proliferation .

- Molecular Docking Studies : Molecular docking analyses revealed that 1-thiocoumarin derivatives effectively bind to target proteins involved in disease pathways. For example, docking studies showed strong interactions with active sites of enzymes related to leishmaniasis treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Thiocoumarin, 3-amino-4-(methylamino)-, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via on-resin cyclization using the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker. Key steps include:

- Activation of the resin-bound peptide with hexafluorophosphate reagents.

- Cyclization under mild acidic conditions (e.g., 20% TFA in DCM) to form the thioester intermediate.

- Purification via reverse-phase HPLC with C18 columns and characterization using LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

Q. What biological activities have been reported for thiocoumarin derivatives?

- Methodological Answer : While direct data on 3-amino-4-(methylamino)-thiocoumarin is limited, structural analogs (e.g., 4-methylcoumarin-thiazolidinone hybrids) show:

- Antibacterial activity against S. aureus (MIC = 8–32 µg/mL) via inhibition of bacterial cell wall synthesis.

- Antifungal activity against C. albicans (IC₅₀ = 12.5 µg/mL).

Assays should follow CLSI guidelines, using broth microdilution and positive/negative controls .

Advanced Research Questions

Q. How can researchers optimize the yield of 1-Thiocoumarin derivatives in solid-phase synthesis?

- Methodological Answer :

- Parameter Screening : Use DoE (Design of Experiments) to test coupling reagents (e.g., HATU vs. PyBOP), reaction time (2–24 hrs), and temperature (25–40°C).

- Byproduct Mitigation : Add 2% DIEA to suppress racemization; monitor with chiral HPLC .

- Scale-Up : Transition from batch reactors to flow chemistry for improved mixing and heat transfer .

Q. How to address stability issues during storage of 1-Thiocoumarin derivatives?

- Methodological Answer :

- Storage Conditions : Lyophilize in amber vials under argon at –80°C to prevent oxidation.

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Add antioxidants (e.g., 0.1% BHT) if degradation >5% .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer : Apply meta-analysis frameworks (e.g., PICO/PEO):

- Population : Bacterial/fungal strains (ATCC standards).

- Intervention : Compound concentration, solvent (DMSO vs. aqueous).

- Outcome : MIC/IC₅₀ harmonization using standardized protocols.

Statistical tools (RevMan, STATA) can assess heterogeneity (I² >50% indicates significant variability) .

Q. What computational approaches predict the interaction mechanisms of thiocoumarin derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

Validate predictions with mutagenesis (e.g., Ala-scanning of key binding residues) .

Q. What are common impurities in the synthesis of this compound, and how are they removed?

- Methodological Answer :

- Byproducts : Uncyclized linear peptides (resolve via size-exclusion chromatography).

- Oxidation Products : Use LC-MS to detect sulfoxide forms (m/z +16) and add reducing agents (e.g., TCEP) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO₂) at position 3 to enhance electrophilicity.

- Bioisosteres : Replace the methylamino group with ethylamino or cyclopropylamino moieties.

Test analogs against Gram-positive/-negative panels to map pharmacophore requirements .

Q. What challenges arise when scaling synthesis from milligram to gram quantities?

- Methodological Answer :

- Solubility Issues : Switch from DMF to DMA or NMP for better solubility at higher concentrations.

- Purification : Replace HPLC with flash chromatography (gradient: 5–50% EtOAc/hexane).

- Yield Loss : Optimize stoichiometry (1.2 eq. reagents) and use inline IR for real-time reaction monitoring .

Properties

CAS No. |

66285-07-2 |

|---|---|

Molecular Formula |

C10H10N2OS |

Molecular Weight |

206.27 g/mol |

IUPAC Name |

3-amino-4-(methylamino)thiochromen-2-one |

InChI |

InChI=1S/C10H10N2OS/c1-12-9-6-4-2-3-5-7(6)14-10(13)8(9)11/h2-5,12H,11H2,1H3 |

InChI Key |

GBCUABOWZSZDTB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=O)SC2=CC=CC=C21)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.